REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]([C:13]([F:16])([F:15])[F:14])[N:4]=1.[K].CC(C)([O-])C>O1CCCC1>[CH3:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([C:13]([F:15])([F:14])[F:16])[N:4]=1 |f:1.2,^1:16|
|
Name
|
|
Quantity
|
905 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NC(CC2=CC=CC=C12)C(F)(F)F
|
Name
|
potassium tert.butoxide
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
[K].CC(C)([O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC2=CC=CC=C12)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |